molecular formula C20H20N2O2S2 B3017639 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797956-75-2

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3017639
CAS No.: 1797956-75-2
M. Wt: 384.51
InChI Key: YOKNXPRXMURMKP-UHFFFAOYSA-N
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Description

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds related to N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide have shown promising results in antibacterial and antifungal studies. For instance, novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017). Similarly, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide has shown effectiveness against both bacterial (Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli) and fungal (Candida albicans, Aspergillus niger) strains, alongside its anticancer potential against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Anticancer Activity

Research has indicated that thiazole derivatives, including those structurally related to this compound, have potential anticancer properties. For example, a study on thiazole derivatives showed that certain compounds exhibited significant antitumor effects, particularly against human tumor cells, suggesting their promise as anti-cancer agents (Ostapiuk et al., 2017). Additionally, the design and synthesis of pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have shown potent in vitro anti-proliferative activity against various cancer cell lines, including MDA-MB-231, MCF-7, HepG2, and SMMC-7721 cells (Liu et al., 2019).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-18(19-22-16-8-4-5-9-17(16)25-19)21-14-20(10-12-24-13-11-20)26-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNXPRXMURMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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